Tetramethyl 6'-[(4-ethylphenoxy)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of synthetic ketone fragrances known as Tetramethyl acetyloctahydronaphthalenes (INCI name). Some common trade names include OTNE , Iso E Super , and Amber Fleur .
- OTNE has a woody, slightly ambergris odor, reminiscent of clean human skin. Its long-lasting fragrance makes it popular in perfumes, laundry products, and cosmetics .
Preparation Methods
Chemical Reactions Analysis
Reactivity: OTNE is relatively stable but can undergo various reactions.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
Perfumery: OTNE is widely used in perfumes, providing a sandalwood-like and cedarwood-like fragrance.
Cosmetics: It appears in soaps, shampoos, detergents, antiperspirants, and air fresheners.
Tobacco Flavoring: OTNE contributes to tobacco flavoring.
Plasticizer: It serves as a plasticizer.
Delivery of Organoleptic Compounds: OTNE acts as a precursor for delivering other sensory compounds.
Mechanism of Action
- The exact mechanism by which OTNE exerts its effects isn’t fully elucidated. it likely interacts with olfactory receptors, contributing to its fragrance perception.
Comparison with Similar Compounds
Unique Features: OTNE’s long-lasting woody scent sets it apart.
Similar Compounds: Other related compounds include Versalide , Musk 36A , and AETT
Properties
Molecular Formula |
C36H37NO10S3 |
---|---|
Molecular Weight |
739.9 g/mol |
IUPAC Name |
tetramethyl 6'-[2-(4-ethylphenoxy)acetyl]-5',5',8',9'-tetramethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C36H37NO10S3/c1-10-20-11-13-21(14-12-20)47-17-24(38)37-23-16-19(3)18(2)15-22(23)25-30(35(37,4)5)48-27(32(40)44-7)26(31(39)43-6)36(25)49-28(33(41)45-8)29(50-36)34(42)46-9/h11-16H,10,17H2,1-9H3 |
InChI Key |
JNDGBKMBWPYWGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2C3=C(C=C(C(=C3)C)C)C4=C(C2(C)C)SC(=C(C45SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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